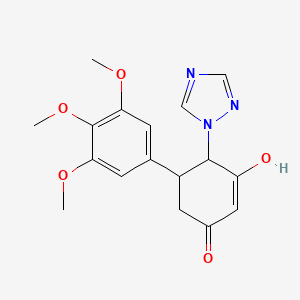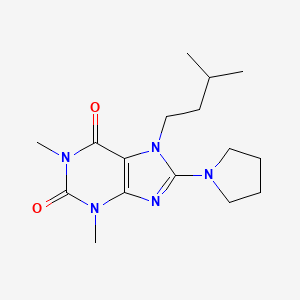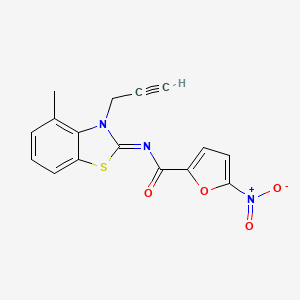
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonists, which have been shown to have neuroprotective and antipsychotic effects.
Wirkmechanismus
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride acts as a selective agonist of the mGluR2/3 receptors, which are widely distributed in the brain and play a key role in modulating glutamatergic neurotransmission. Activation of these receptors has been shown to have neuroprotective and antipsychotic effects by reducing glutamate release and increasing GABAergic transmission.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce glutamate release, increase GABAergic transmission, and increase brain-derived neurotrophic factor (BDNF) levels, which are all thought to contribute to its neuroprotective and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride is its selectivity for the mGluR2/3 receptors, which allows for more precise targeting of these receptors compared to non-selective agonists. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and long-lasting analogs of this compound, which may have greater therapeutic potential. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective and antipsychotic effects of this compound.
Synthesemethoden
The synthesis of N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride involves several steps, starting with the reaction of 2-hydroxymethyltetrahydrofuran with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with ammonia and hydrogen gas to form the final product, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNNAFNDMAJLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)



![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)

![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2460796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)